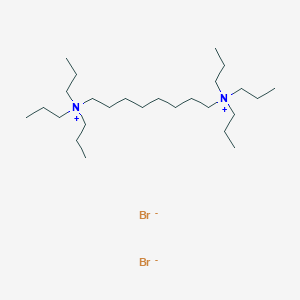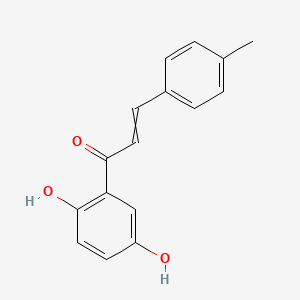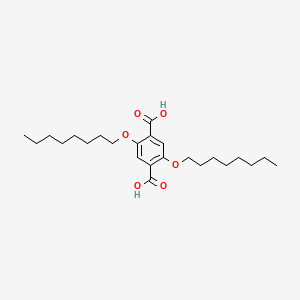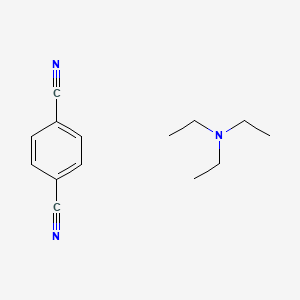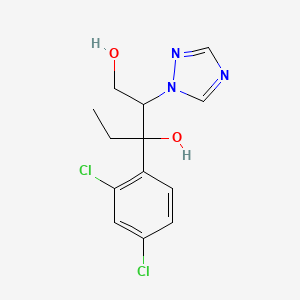
Benzoic acid, 4-(tetradecyloxy)-, 4-(2-methylbutyl)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(tetradecyloxy)-, 4-(2-methylbutyl)phenyl ester is an organic compound that belongs to the class of benzoic acid esters. This compound is characterized by the presence of a benzoic acid moiety esterified with a 4-(tetradecyloxy) group and a 4-(2-methylbutyl)phenyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(tetradecyloxy)-, 4-(2-methylbutyl)phenyl ester typically involves esterification reactions. One common method is the Fischer esterification, where benzoic acid reacts with an alcohol in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-(tetradecyloxy)-, 4-(2-methylbutyl)phenyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Applications De Recherche Scientifique
Benzoic acid, 4-(tetradecyloxy)-, 4-(2-methylbutyl)phenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme activity and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which benzoic acid, 4-(tetradecyloxy)-, 4-(2-methylbutyl)phenyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release benzoic acid, which then participates in various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its role in inhibiting enzyme activity or modulating receptor function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-methyl-, phenyl ester: This compound has a similar ester structure but with different substituents, leading to variations in its chemical properties and applications.
Benzoic acid, 4-methyl-, (4-methylphenyl)methyl ester: Another similar compound with different substituents, affecting its reactivity and use in research.
Benzoic acid, 4-(2-methylbutyl)oxy-, methyl ester: This compound shares some structural similarities but differs in the ester group, influencing its chemical behavior.
Uniqueness
Benzoic acid, 4-(tetradecyloxy)-, 4-(2-methylbutyl)phenyl ester is unique due to its specific combination of substituents, which confer distinct chemical properties. These properties make it valuable in various research applications, particularly in the development of new materials and the study of biochemical pathways.
Propriétés
Numéro CAS |
100545-62-8 |
|---|---|
Formule moléculaire |
C32H48O3 |
Poids moléculaire |
480.7 g/mol |
Nom IUPAC |
[4-(2-methylbutyl)phenyl] 4-tetradecoxybenzoate |
InChI |
InChI=1S/C32H48O3/c1-4-6-7-8-9-10-11-12-13-14-15-16-25-34-30-23-19-29(20-24-30)32(33)35-31-21-17-28(18-22-31)26-27(3)5-2/h17-24,27H,4-16,25-26H2,1-3H3 |
Clé InChI |
LUPNBXSIUBNAJF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


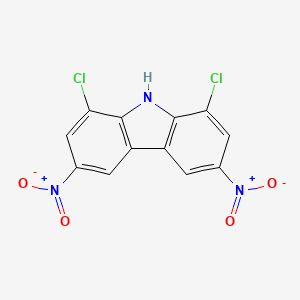
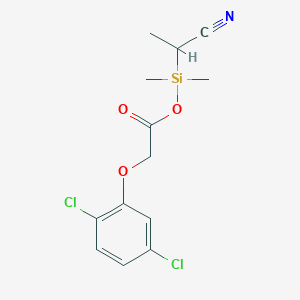
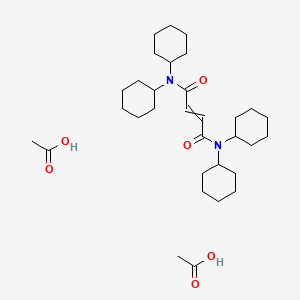
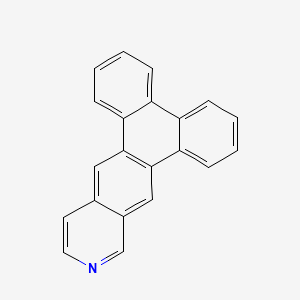
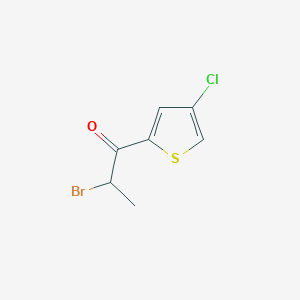
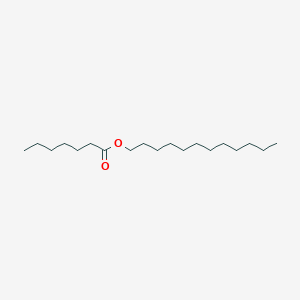

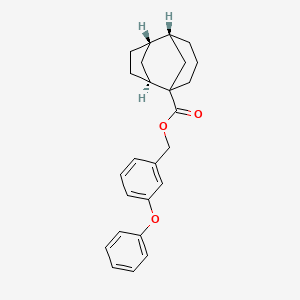
![1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one](/img/structure/B14334616.png)
